molecular formula C25H21N3O2S B2916466 3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536706-92-0

3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2916466
CAS No.: 536706-92-0
M. Wt: 427.52
InChI Key: OCWZIFGNFQURRN-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylbenzylthio group, and a pyrimidoindole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate precursors such as indole derivatives and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to the phenyl ring.

    Attachment of the methylbenzylthio group: This can be accomplished through nucleophilic substitution reactions where a thiol group is introduced to the benzyl ring, followed by methylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups on the aromatic rings.

Scientific Research Applications

3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one: shares structural similarities with other pyrimidoindole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its pyrimidoindole core, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c1-16-7-5-8-17(13-16)15-31-25-27-22-20-11-3-4-12-21(20)26-23(22)24(29)28(25)18-9-6-10-19(14-18)30-2/h3-14,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWZIFGNFQURRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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